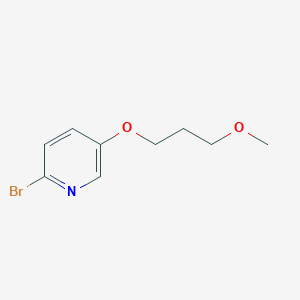

2-Bromo-5-(3-methoxypropoxy)pyridine

描述

Overview of Pyridine Derivatives in Organic Chemistry

Pyridine derivatives represent a foundational class of heterocyclic compounds characterized by a six-membered aromatic ring containing one nitrogen atom. These structures serve as critical building blocks in pharmaceuticals, agrochemicals, and materials science due to their electronic versatility and capacity for regioselective functionalization. Approximately 30% of FDA-approved drugs contain pyridine or its derivatives, reflecting their importance in medicinal chemistry.

Table 1: Key Applications of Pyridine Derivatives

The electron-deficient nature of pyridine enables nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, making it indispensable for constructing complex molecules.

Brominated Pyridines: Historical Context and Significance

Brominated pyridines emerged as pivotal intermediates following the development of reliable bromination methods in the late 19th century. The discovery of bromine's ability to undergo selective aromatic substitution (e.g., via Chichibabin's reaction) revolutionized access to halogenated pyridines. Early applications focused on dyestuff production, but modern uses span:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)

- Directed ortho-metalation strategies

- Pharmacophore modification in drug discovery

The commercial availability of bromopyridines like 2-bromopyridine (CAS 109-04-6) enabled large-scale synthesis of antiviral and anticancer agents.

Position-Specific Substituted Pyridines in Chemical Research

Regioselectivity in pyridine substitution dictates electronic properties and reactivity patterns:

- 2-Position : Directs electrophilic substitution to the 3- and 5-positions due to nitrogen's meta-directing effect

- 5-Position : Favors radical stabilization in photochemical reactions

- 3-Methoxypropoxy groups : Enhance solubility while maintaining aromatic conjugation

Figure 1: Electronic Effects in 2-Bromo-5-(3-methoxypropoxy)pyridine

OCH2CH2CH2OCH3

│

Br─Pyridine─O─(CH2)3─OCH3

The 3-methoxypropoxy group at C5 donates electron density through oxygen lone pairs, counterbalancing the electron-withdrawing bromine at C2. This creates a polarized π-system amenable to both nucleophilic and electrophilic attacks.

The Role of this compound in Modern Chemistry

This compound (CAS 1250197-15-9) exemplifies strategic functionalization for targeted synthesis:

- Bromine at C2 serves as a leaving group for cross-coupling reactions

- 3-Methoxypropoxy chain at C5 provides:

Recent applications include:

- Synthesis of kinase inhibitors via Buchwald-Hartwig amination

- Preparation of fluorescent probes through Sonogashira coupling

- Development of metal-organic frameworks (MOFs) using pyridine-N coordination

Synthetic Pathway:

5-Hydroxypyridine → Alkylation → 5-(3-Methoxypropoxy)pyridine

↓ Bromination

this compound

Structure

2D Structure

属性

IUPAC Name |

2-bromo-5-(3-methoxypropoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c1-12-5-2-6-13-8-3-4-9(10)11-7-8/h3-4,7H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZSJIAZNXBBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCOC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Selective Bromination of Pyridine Derivatives

A well-documented method for preparing 2-bromo-substituted pyridines involves controlled bromination of hydroxypyridine intermediates. For example, 2-bromo-3-hydroxypyridine can be synthesized by:

- Cooling an aqueous sodium hydroxide solution (40% by mass) to -10 to 0 °C.

- Adding liquid bromine dropwise while maintaining the temperature between 10-15 °C.

- Dissolving 3-hydroxypyridine in aqueous sodium hydroxide and adding this solution dropwise to the bromine solution.

- Stirring at room temperature for 2.5 to 3 hours.

- Adjusting the pH to 7 using acid (e.g., sulfuric acid).

- Recrystallizing the crude product from 75% ethanol solution to obtain pure 2-bromo-3-hydroxypyridine with yields around 70-80%.

This method benefits from mild reaction conditions, short reaction times, and high yields.

| Parameter | Condition/Value |

|---|---|

| Sodium hydroxide concentration | 40% aqueous solution |

| Temperature during bromination | -10 to 15 °C |

| Bromine addition | Dropwise |

| Reaction time | 2.5–3 hours |

| pH adjustment | To neutral (pH 7) |

| Purification | Recrystallization (75% ethanol) |

| Yield | 70–80% |

Introduction of the 3-Methoxypropoxy Group at the 5-Position

Alkylation via Nucleophilic Substitution

The 3-methoxypropoxy substituent can be introduced by reacting the 5-hydroxy or 5-halopyridine derivative with 3-methoxypropyl halides or via Williamson ether synthesis. A typical procedure includes:

- Preparing the sodium alkoxide of 3-methoxypropanol by reacting sodium metal with 3-methoxypropanol in methanol under reflux.

- Adding the 5-bromo- or 5-hydroxypyridine derivative dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

- Stirring the mixture under reflux or at elevated temperature to promote nucleophilic substitution.

- After reaction completion, removing solvents under reduced pressure.

- Extracting the product using diethyl ether or ethyl acetate.

- Washing the organic layer with saturated brine solution.

- Drying over anhydrous sodium sulfate.

- Purifying by distillation or recrystallization.

This method yields the target 2-bromo-5-(3-methoxypropoxy)pyridine with good purity and moderate to high yields, typically in the range of 70-85% depending on reaction scale and conditions.

Representative Detailed Synthetic Procedure

Based on analogous preparation methods for related compounds such as 2-bromo-3-methoxypyridine, a detailed synthetic route can be proposed:

Step 1: Preparation of 2-Bromo-3-hydroxypyridine

- Dissolve 3-hydroxypyridine (0.1 mol) in 50 mL of 40% aqueous sodium hydroxide.

- Cool 60 mL of 40% aqueous sodium hydroxide to -10 to 0 °C.

- Add 16 g (0.1 mol) of liquid bromine dropwise to the cooled sodium hydroxide solution, maintaining temperature at 10-15 °C.

- Add the 3-hydroxypyridine solution dropwise to the bromine solution, stirring continuously.

- Stir the reaction mixture at room temperature for 3 hours.

- Adjust pH to 7 with sulfuric acid.

- Filter and recrystallize the crude product from 75% ethanol to obtain 2-bromo-3-hydroxypyridine (yield ~75%).

Step 2: Methylation to 2-Bromo-3-methoxypyridine (analogous to 5-position substitution)

- Prepare sodium methoxide by dissolving 0.7 g sodium in 20 mL methanol, reflux under nitrogen.

- Dissolve 5 g of 2-bromo-3-hydroxypyridine in 50 mL DMF.

- Add the sodium methoxide solution dropwise to the DMF solution.

- Stir for 10-15 minutes.

- Remove most methanol by reduced pressure distillation.

- Add 1.9 g methyl iodide and stir overnight at room temperature.

- Remove DMF under reduced pressure.

- Extract with diethyl ether, wash organic layer with saturated brine twice.

- Dry over sodium sulfate and distill to obtain 2-bromo-3-methoxypyridine (yield 75-80%).

For this compound, the analogous step would involve reacting 2-bromo-5-hydroxypyridine with 3-methoxypropyl halide under similar conditions.

Data Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of hydroxypyridine | 3-hydroxypyridine, NaOH (40%), Br2 | -10 to 15 | 2.5–3 hours | 70–80 | pH adjusted to 7, recrystallization in 75% EtOH |

| Alkylation with methoxyalkyl group | Sodium alkoxide of 3-methoxypropanol, DMF, alkyl halide | Reflux or RT | Overnight | 70–85 | Extraction and drying steps |

Research Findings and Considerations

- The bromination step requires careful temperature control to avoid over-bromination or side reactions.

- Using aqueous sodium hydroxide at 40% concentration ensures efficient deprotonation and reaction with bromine.

- The alkylation step benefits from the use of polar aprotic solvents like DMF to enhance nucleophilicity.

- Purification by recrystallization and extraction is critical to obtain high purity products suitable for further applications.

- Reported yields are consistently high, indicating the robustness of these methods.

- Alternative bases or solvents may be explored to optimize reaction conditions further.

- The methods avoid harsh conditions, making them suitable for scale-up in industrial synthesis.

化学反应分析

Types of Reactions

2-Bromo-5-(3-methoxypropoxy)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to the formation of different pyridine derivatives.

科学研究应用

2-Bromo-5-(3-methoxypropoxy)pyridine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

Industry: The compound is used in the production of various chemicals and materials, including agrochemicals and dyes.

作用机制

The mechanism of action of 2-Bromo-5-(3-methoxypropoxy)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and the 3-methoxypropoxy group can influence the compound’s reactivity and binding affinity, thereby affecting its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical properties of 2-Bromo-5-(3-methoxypropoxy)pyridine and analogous bromopyridine derivatives:

Key Differences and Implications

Substituent Electronic Effects :

- The 3-methoxypropoxy group in the target compound provides electron-donating effects via the ether oxygen, enhancing nucleophilic aromatic substitution (SNAr) reactivity compared to electron-withdrawing groups like CF₃ in 2-Bromo-5-(trifluoromethyl)pyridine .

- Methyl groups (e.g., 2-Bromo-3-methylpyridine) offer minimal electronic perturbation but increase hydrophobicity .

tert-Butoxyethoxy groups (as in 5-Bromo-2-(tert-butoxyethoxy)-3-methoxypyridine) create even larger steric barriers, limiting reactivity in crowded catalytic systems .

Synthetic Utility: Bromine at position 2 in the target compound facilitates regioselective cross-coupling reactions, as seen in Suzuki-Miyaura protocols with aryl boronic esters (e.g., 87.5% yield in a model reaction) . Amino-substituted derivatives (e.g., 5-Amino-3-bromo-2-methoxypyridine) enable further functionalization via diazotization or amide bond formation, broadening applications in drug discovery .

Research Findings

- Synthetic Yields : Bromination of pyridine derivatives using N-bromosuccinimide (NBS) and AIBN in CCl₄ achieves high yields (~87.5%) for 2-bromo-substituted pyridines, as demonstrated in analogous syntheses .

- Biological Activity : Alkoxy-substituted bromopyridines, such as those with methoxypropoxy chains, are frequently employed in kinase inhibitors and DHODH (dihydroorotate dehydrogenase) inhibitors, where solubility and target binding are critical .

生物活性

2-Bromo-5-(3-methoxypropoxy)pyridine (CAS No. 1697462-74-0) is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a bromine atom and a methoxypropoxy group, suggests possible interactions with various biological targets, making it a candidate for further pharmacological investigation.

This compound can be synthesized through various methods, often involving bromination and substitution reactions. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound is primarily characterized by its effects on cellular processes and potential therapeutic applications. Key areas of interest include:

- Antimicrobial Activity : Preliminary studies indicate that pyridine derivatives exhibit antimicrobial properties against various bacterial strains.

- Anticancer Potential : Similar compounds have shown promising results in inhibiting cancer cell proliferation in vitro.

Antimicrobial Activity

Research has demonstrated that pyridine derivatives can exhibit significant antimicrobial effects. For instance, compounds structurally related to this compound have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 200 µg/mL |

| This compound | S. aureus | 150 µg/mL |

These results suggest that the compound may possess antibacterial properties, warranting further investigation into its mechanism of action.

Anticancer Activity

The anticancer potential of pyridine derivatives has been widely studied. For example, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| This compound | A549 | 12.8 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may be effective in targeting cancer cells.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in signaling pathways related to cell proliferation and apoptosis.

- Receptor Interaction : The methoxypropoxy group may facilitate binding to specific receptors, modulating their activity.

- Enzyme Inhibition : The bromine atom could play a role in enzyme inhibition, affecting metabolic pathways critical for cell survival.

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

- Study A : Investigated the antibacterial effects against S. aureus and E. coli, demonstrating significant inhibition at concentrations above 100 µg/mL.

- Study B : Focused on anticancer properties, revealing that compounds with similar structures exhibited IC50 values ranging from 10 to 20 µM across various cancer cell lines.

常见问题

Q. How does the methoxypropoxy substituent influence pharmacological activity in drug discovery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。